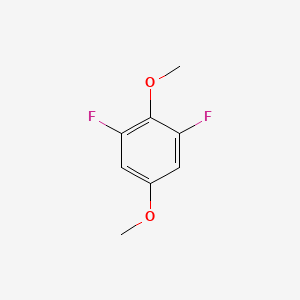
1,3-Difluoro-2,5-dimethoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Difluoro-2,5-dimethoxybenzene is an organic compound with the molecular formula C8H8F2O2 It is a derivative of benzene, where two hydrogen atoms are replaced by fluorine atoms and two methoxy groups are attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3-Difluoro-2,5-dimethoxybenzene can be synthesized through several methods. One common approach involves the electrophilic aromatic substitution reaction. In this method, a benzene ring is treated with fluorinating agents and methoxylating agents under controlled conditions to introduce the fluorine and methoxy groups at the desired positions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactors where the reaction conditions are optimized for maximum yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Difluoro-2,5-dimethoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions where the fluorine atoms can be replaced by other nucleophiles.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding quinones.
Reduction Reactions: The compound can be reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Major Products
Substitution: Products include derivatives where fluorine atoms are replaced by other functional groups.
Oxidation: Products include quinones and other oxidized derivatives.
Reduction: Products include partially or fully reduced benzene derivatives.
Wissenschaftliche Forschungsanwendungen
1,3-Difluoro-2,5-dimethoxybenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,3-difluoro-2,5-dimethoxybenzene involves its interaction with various molecular targets. The fluorine atoms and methoxy groups influence the compound’s reactivity and binding affinity to different enzymes and receptors. These interactions can modulate biological pathways and result in specific physiological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,4-Difluoro-2,5-dimethoxybenzene
- 1,2-Difluoro-4,5-dimethoxybenzene
- 1,3-Dimethoxybenzene
Uniqueness
1,3-Difluoro-2,5-dimethoxybenzene is unique due to the specific positioning of the fluorine and methoxy groups on the benzene ring. This unique arrangement imparts distinct chemical properties and reactivity compared to its isomers and other similar compounds .
Eigenschaften
CAS-Nummer |
203059-81-8 |
|---|---|
Molekularformel |
C8H8F2O2 |
Molekulargewicht |
174.14 g/mol |
IUPAC-Name |
1,3-difluoro-2,5-dimethoxybenzene |
InChI |
InChI=1S/C8H8F2O2/c1-11-5-3-6(9)8(12-2)7(10)4-5/h3-4H,1-2H3 |
InChI-Schlüssel |
ZXDQTQYRMDJIDZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C(=C1)F)OC)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


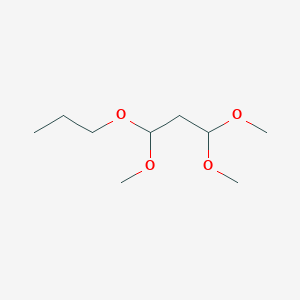
![1-[3-(Acetyloxy)-5-methoxyphenyl]-8-oxotridecan-2-YL acetate](/img/structure/B12571615.png)
![4-[(1-Oxo-1lambda~5~-pyridin-2-yl)sulfanyl]butan-1-amine](/img/structure/B12571619.png)

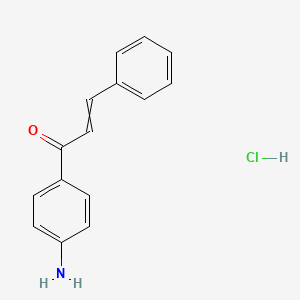


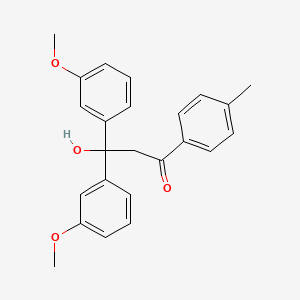
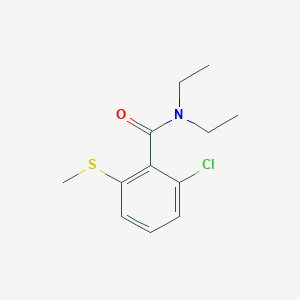
![2-Ethoxy-N-ethyl-6-{(E)-[2-(ethylamino)phenyl]diazenyl}acridin-9-amine](/img/structure/B12571650.png)
![4-Methyl-N-{[3-(trifluoromethyl)phenyl]methylidene}benzene-1-sulfonamide](/img/structure/B12571654.png)
![3-Chloro-4-(1,3-dioxo-2-azaspiro[4.4]nonan-2-yl)benzene-1-sulfonyl chloride](/img/structure/B12571655.png)


